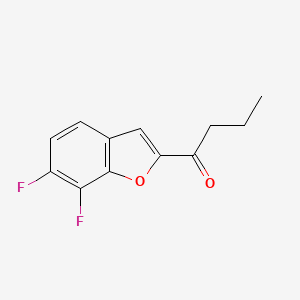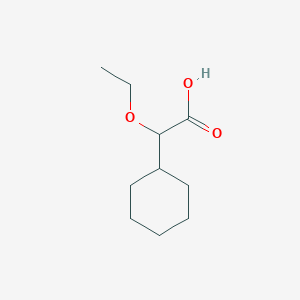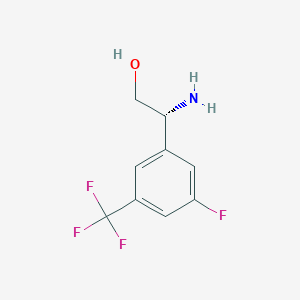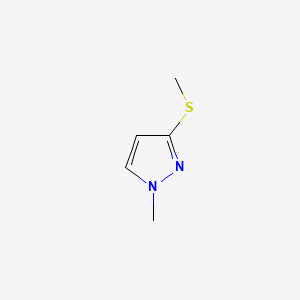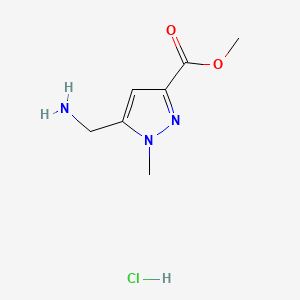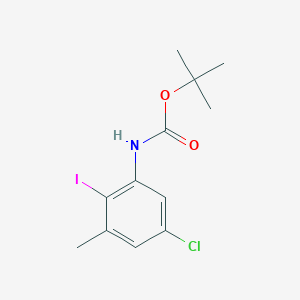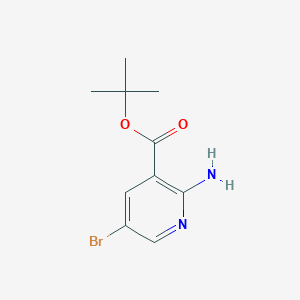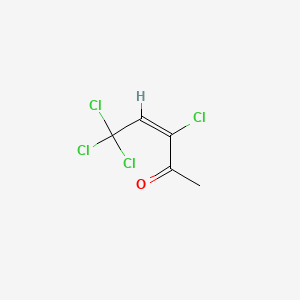
(3E)-3,5,5,5-tetrachloropent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3,5,5,5-tetrachloropent-3-en-2-one is an organic compound characterized by the presence of four chlorine atoms and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3,5,5,5-tetrachloropent-3-en-2-one typically involves the chlorination of pent-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
(3E)-3,5,5,5-tetrachloropent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkanes or alkenes. Substitution reactions can result in the formation of alcohols, amines, or other substituted derivatives.
科学研究应用
(3E)-3,5,5,5-tetrachloropent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which (3E)-3,5,5,5-tetrachloropent-3-en-2-one exerts its effects involves interactions with various molecular targets. The compound’s chlorine atoms can participate in electrophilic reactions, making it a potent electrophile. This property allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways involved depend on the specific application and target organism.
相似化合物的比较
Similar Compounds
(3E,7E)-homofarnesic acid: Another compound with multiple chlorine atoms and a double bond, used in similar applications.
(3E,7E)-homofarnesol: A related compound with similar chemical properties and applications.
Uniqueness
(3E)-3,5,5,5-tetrachloropent-3-en-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a double bond
属性
分子式 |
C5H4Cl4O |
|---|---|
分子量 |
221.9 g/mol |
IUPAC 名称 |
(E)-3,5,5,5-tetrachloropent-3-en-2-one |
InChI |
InChI=1S/C5H4Cl4O/c1-3(10)4(6)2-5(7,8)9/h2H,1H3/b4-2+ |
InChI 键 |
JRCQIRHHZXHWLB-DUXPYHPUSA-N |
手性 SMILES |
CC(=O)/C(=C\C(Cl)(Cl)Cl)/Cl |
规范 SMILES |
CC(=O)C(=CC(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


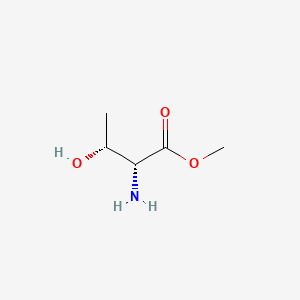
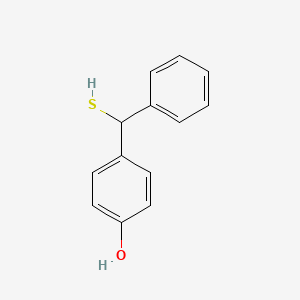
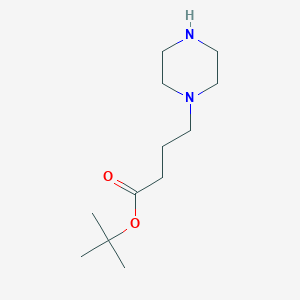
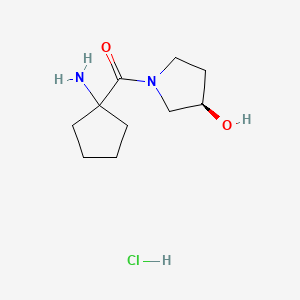
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
